Product packaging for Cannabichromevarinic acid(Cat. No.:CAS No. 64898-02-8)

Cannabichromevarinic acid

Cat. No.: B12288879
CAS No.: 64898-02-8
M. Wt: 330.4 g/mol
InChI Key: OIVPAQDCMDYIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabichromevarinic Acid (CBCVA) is a minor phytocannabinoid, specifically the carboxylic acid precursor to cannabichromevarin (CBCV). It is part of the varin family of cannabinoids, characterized by a propyl (3-carbon) side chain, as opposed to the more common pentyl (5-carbon) chain found in cannabichromene (CBC) . This structural difference can significantly influence its pharmacological profile and biological activity. Like other acidic cannabinoids, CBCVA is biosynthesized in the cannabis plant from its precursor, cannabigerovarinic acid (CBGVA) . The primary research applications for this compound are currently emerging in the fields of phytochemistry and pharmacology. As a stable reference standard, it is essential for the analytical characterization and quantification of cannabis chemovars, helping to map the full chemical diversity of the Cannabis sativa plant. Furthermore, the growing interest in the biological activities of minor cannabinoids and their acidic forms makes CBCVA a compelling compound for investigating potential anti-inflammatory, anticonvulsant, and neuroprotective effects in vitro. Recent research on other varin-type cannabinoids has also highlighted their potential insecticidal properties, suggesting a role for CBCVA in plant defense mechanisms and as a subject of interest for developing environmentally sustainable pest management agents . The mechanism of action of this compound is not yet fully elucidated and represents a key area for further investigation. It is postulated that, similar to other acidic cannabinoids, its activity may involve interactions with key components of the endocannabinoid system, such as CB1 and CB2 receptors, albeit with a different binding affinity compared to its neutral (decarboxylated) counterpart or pentyl-chain cannabinoids . Additional non-cannabinoid receptor targets, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), may also contribute to its overall pharmacological effects . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B12288879 Cannabichromevarinic acid CAS No. 64898-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64898-02-8

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-propylchromene-6-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-5-7-14-12-16-15(18(21)17(14)19(22)23)9-11-20(4,24-16)10-6-8-13(2)3/h8-9,11-12,21H,5-7,10H2,1-4H3,(H,22,23)

InChI Key

OIVPAQDCMDYIIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O

Origin of Product

United States

Chemical and Physical Properties

Cannabichromevarinic acid is a carboxylic acid and a member of the varinolic acid group of cannabinoids, characterized by a propyl (three-carbon) side chain. researchgate.net This distinguishes it from its more well-known pentyl (five-carbon) homolog, cannabichromenic acid (CBCA). nih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C20H26O4 nih.gov
Molecular Weight 330.4 g/mol nih.gov
IUPAC Name 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-propylchromene-6-carboxylic acid nih.gov
CAS Number 64898-02-8 nih.gov
Solubility Almost insoluble in water; soluble in alcohol, lipids, and non-polar organic solvents. newphaseblends.com
Optical Activity Reported to have an optical activity of -4.8 in chloroform. newphaseblends.comcofemersimir.gob.mx

Advanced Methodologies for Cannabichromevarinic Acid Production and Elucidation

Biotechnological and Synthetic Biology Approaches for Heterologous Production

Heterologous production, the expression of genes from one organism in another, provides a promising alternative to agricultural cultivation for obtaining cannabinoids. This approach allows for greater control, scalability, and the potential to synthesize novel analogues. CBCVA is a propyl (C3) cannabinoid, meaning its biosynthesis relies on the precursor divarinic acid, as opposed to the pentyl (C5) precursor, olivetolic acid, which leads to major cannabinoids like THC and CBD. The key intermediate for C3 cannabinoids is cannabigerovarinic acid (CBGVA), which is formed by the prenylation of divarinic acid with geranyl diphosphate (B83284) (GPP). Subsequently, a cannabinoid synthase enzyme converts CBGVA into CBCVA.

Microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are powerful platforms for producing high-value metabolites due to their rapid growth, well-understood genetics, and scalability.

In S. cerevisiae, metabolic engineering has successfully enabled the production of cannabinoid precursors. The general strategy involves introducing the necessary biosynthetic genes from Cannabis sativa and optimizing the host's metabolism to increase the supply of precursors. To produce CBCVA, the pathway would be engineered to favor the production of divarinic acid. This is achieved by supplying the culture with butanoic acid (or butyrate) instead of hexanoic acid.

Key metabolic engineering strategies in yeast include:

Introduction of the Cannabinoid Pathway: Expressing genes for olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC) from C. sativa to produce the polyketide core. For CBCVA, the system utilizes these enzymes with a butyryl-CoA starter unit (derived from butanoic acid) to synthesize divarinic acid.

Enhancing Precursor Supply: Overexpressing native yeast genes to boost the production of malonyl-CoA and GPP, the essential building blocks for CBGVA.

Enzyme Expression and Localization: Expressing a prenyltransferase (e.g., CsPT4 from cannabis or NphB from Streptomyces) to catalyze the combination of divarinic acid and GPP into CBGVA. Additionally, expressing a cannabinoid synthase, such as cannabichromenic acid (CBCA) synthase, which can act on CBGVA to produce CBCVA. Localizing enzymes to specific cellular compartments, like the vacuole, can improve efficiency by co-locating the enzyme and its substrate.

While E. coli can be engineered to produce cannabinoid precursors like olivetolic acid and CBGA at high titers, its use for producing terminal cyclized cannabinoids is limited because the final cannabinoid synthase enzymes often require post-translational modifications that are unique to eukaryotic systems like yeast.

Host OrganismTarget PrecursorReported TiterEngineering Strategy
Saccharomyces cerevisiaeOlivetolic Acid (OA)180 mg/LEnhanced endogenous hexanoyl-CoA supply, optimized precursor pathways.
Saccharomyces cerevisiaeCannabigerolic Acid (CBGA)18.2 mg/LFed-batch approach with hexanoic acid feeding.
Saccharomyces cerevisiaeCannabidiolic Acid (CBDA)6.92 mg/LHarnessing vacuolar transporter BPT1 to co-locate CBGA and the synthase.

This table showcases titers for key precursors and related cannabinoids in engineered yeast, demonstrating the platform's potential for producing the necessary intermediates for CBCVA.

Synthetic biology and biocatalysis leverage enzymes in controlled, cell-based or cell-free environments to manufacture specific compounds. This approach allows for the production of cannabinoids with high purity and the ability to direct synthesis towards rare molecules like CBCVA.

Biocatalytic processes often involve using purified or semi-purified enzymes in bioreactors. For instance, Cannabis enzymes like THCA synthase and CBDA synthase can be produced in a microorganism, isolated, and then used to convert a supplied substrate (like CBGA) into the desired cannabinoid. The same principle applies to CBCVA, where CBCA synthase can convert CBGVA into CBCVA. Research has shown that the product profile of these enzymatic reactions can be highly dependent on factors like pH, allowing for precise control over the final output. Companies have developed proprietary platforms, sometimes referred to as CannSynthesis, capable of producing at least 18 different cannabinoids, including CBCVA, by using genes from the Cannabis plant incorporated into microorganisms.

Nicotiana benthamiana, a relative of tobacco, is widely used as a heterologous host for the rapid production of metabolites and proteins. Its use for cannabinoid production is a burgeoning field of research. Studies have successfully demonstrated that N. benthamiana can be engineered to produce cannabinoid precursors.

The process typically involves:

Stable Transformation: Generating transgenic N. benthamiana plants that stably express key upstream genes from the cannabinoid pathway, such as an acyl-activating enzyme and olivetol synthase.

Transient Expression: Using agroinfiltration to transiently express other downstream pathway genes, such as those for olivetolic acid cyclase or a prenyltransferase.

Substrate Feeding: Infiltrating the leaves of the engineered plants with the appropriate fatty acid precursor. To produce the divarinic acid necessary for CBCVA, butanoic acid is supplied.

Using this method, researchers have successfully observed the production of divarinic acid, the direct precursor to the CBGVA intermediate, in the leaves of engineered N. benthamiana. While the complete synthesis to a final varin-type cannabinoid in these plants is still being optimized, the system serves as a high-potential platform for producing both natural and novel cannabinoid analogues.

Cell-free enzymatic synthesis represents a powerful alternative to microbial or plant-based production. This approach reconstructs a metabolic pathway outside of a living cell using a cocktail of purified enzymes. This method avoids issues related to cell wall permeability, product toxicity to the host, and competing metabolic pathways.

Researchers have designed and implemented cell-free systems for cannabinoid production with several key features:

They utilize a minimal number of enzymes (e.g., 12) to convert low-cost inputs like glucose into high-value products.

The systems can be designed to be oxygen-independent.

They can achieve significantly higher product titers compared to early yeast-based systems.

Crucially for CBCVA production, these cell-free platforms have been shown to efficiently produce its direct precursor, cannabigerovarinic acid (CBGVA). By supplying butyrate (B1204436) instead of hexanoate, the enzymatic cascade produces divarinic acid, which is then prenylated to form CBGVA. Reported titers for CBGVA in these systems are around 0.5 g/L to over 1 g/L, demonstrating a highly efficient route to the central precursor of all varin-type cannabinoids. A final enzymatic step using a cannabinoid synthase could then convert the CBGVA into CBCVA.

Analytical Characterization and Quantification of Cannabichromevarinic Acid

Accurate analysis of acidic cannabinoids is critical for research, quality control, and pharmaceutical development. The primary challenge lies in distinguishing and quantifying these compounds without altering them, as they are susceptible to degradation.

Chromatography is the gold-standard technique for separating and analyzing cannabinoids. For acidic forms like CBCVA, liquid chromatography is strongly preferred over gas chromatography.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and suitable methods for analyzing acidic cannabinoids. The key advantage is that the analysis is performed at or near room temperature, which prevents the heat-induced decarboxylation that occurs in gas chromatography (GC) systems. In GC, the high temperatures of the injector port cause acidic cannabinoids (e.g., CBCVA, THCA, CBDA) to lose their carboxyl group and convert to their neutral forms (e.g., CBCV, THC, CBD), making it impossible to accurately quantify the original acidic compounds without a separate derivatization step

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS), is a powerful tool for the analysis of phytocannabinoids like CBCVA. It provides critical information on the molecular weight and structure of the analyte and enables highly sensitive and selective quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the comprehensive profiling of cannabinoids in various cannabis-derived products. nih.govresearchgate.net Techniques utilizing analyzers like Orbitrap or Time-of-Flight (TOF) provide exceptional mass accuracy, typically below 5 ppm. researchgate.netmdpi.com This precision allows for the confident determination of a compound's elemental formula from its exact mass. nih.gov For CBCVA, the molecular formula is C₂₀H₂₆O₄. caymanchem.com

HRMS is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. Furthermore, HRMS coupled with tandem MS (MS/MS) provides fragmentation data that acts as a structural fingerprint, aiding in the identification of unknown cannabinoids and differentiating between isomers. researchgate.netnih.gov Researchers have successfully used HPLC-HRMS to identify a suite of cannabinoids, including CBCVA, in commercial hemp seed oils for the first time. frontiersin.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for cannabinoid analysis. It can be operated in both positive and negative ion modes. frontiersin.orgojp.gov

For acidic cannabinoids like CBCVA, both modes are viable. In positive ion mode ([M+H]⁺), CBCVA and other acidic cannabinoids are readily detected. frontiersin.orgojp.gov In negative ion mode, they are detected as the deprotonated molecule ([M-H]⁻). frontiersin.org The choice of polarity can affect sensitivity and the stability of the analyte. While positive ESI mode often provides better sensitivity for both neutral and acidic cannabinoids, negative ESI mode can be prone to in-source decarboxylation, especially at elevated temperatures. ojp.govcannabissciencetech.com This phenomenon is the loss of the carboxylic acid group as CO₂ within the ESI source, converting the acidic cannabinoid into its neutral form. cannabissciencetech.com This can complicate quantification if not properly controlled. Studies have shown that the pseudomolecular ions of acidic phytocannabinoids are relatively stable in positive ESI mode, whereas in negative mode, complete decarboxylation of compounds like cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) can occur at source temperatures of 200-250°C. cannabissciencetech.com

Table 3: Comparison of ESI Modes for Acidic Cannabinoid Analysis

Mode Ion Formed Sensitivity In-Source Decarboxylation Risk Source
Positive (ESI+) [M+H]⁺ Generally higher for a broader range of cannabinoids. Lower; pseudomolecular ions are more stable. ojp.govcannabissciencetech.com

| Negative (ESI-) | [M-H]⁻ | Effective for acidic cannabinoids. | Higher, especially with increased source temperatures. | frontiersin.orgcannabissciencetech.com |

Spectroscopic Methods for Definitive Structural Confirmation

While chromatography and mass spectrometry are excellent for separation and initial identification, spectroscopic methods like Nuclear Magnetic Resonance and Infrared Spectroscopy are used for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Complete assignments of proton (¹H) and carbon-¹³ (¹³C) NMR spectra are used to definitively determine the chemical structure and stereochemistry of cannabinoids. researchgate.netnih.gov Techniques such as ¹H-¹H COSY, HMQC, and HMBC are employed to establish the connectivity of atoms within the molecule. nih.gov While specific, detailed NMR studies focused solely on CBCVA are not prevalent in the literature, the methods used for major cannabinoids like THC and CBD are directly applicable. researchgate.netnih.gov For example, the substitution of the carboxylic acid group is known to have a significant effect on the chemical shifts of nearby protons on the side chain and the phenolic hydroxyl group. nih.gov

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scholaris.ca For CBCVA, FTIR would show characteristic absorption bands for the hydroxyl (-OH) stretch of the phenol (B47542) and carboxylic acid, the carbonyl (C=O) stretch of the carboxylic acid, C-H stretches of the alkyl and alkene groups, and C=C stretching vibrations from the aromatic ring. scholaris.ca More recently, Near-Infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for the high-throughput analysis of cannabinoids in plant material. nih.govscu.edu.au Although water absorption bands can be a challenge in fresh samples, NIR has been successfully used to quantify cannabinoids and can differentiate between cannabis chemovars. nih.govresearchgate.net

Development and Validation of Certified Reference Materials for Academic and Forensic Research

The accuracy and reliability of any quantitative analytical method depend on the availability of high-purity Certified Reference Materials (CRMs). caymanchem.comsigmaaldrich.com For CBCVA, CRMs are available and are essential for both academic research and forensic applications. caymanchem.comlabchem.com.my

These CRMs are produced by accredited manufacturers following stringent international standards, such as ISO/IEC 17025 and ISO 17034. caymanchem.com This ensures the material has been characterized through metrologically valid procedures and is provided with a certificate of analysis. caymanchem.com The certificate provides the certified property value (e.g., concentration in a solution), the associated measurement uncertainty, and a statement of metrological traceability. caymanchem.com Using a CRM for CBCVA allows laboratories to perform accurate instrument calibration, validate their analytical methods, and ensure that the quantification of this cannabinoid in test samples is reliable and defensible. sigmaaldrich.comthomassci.com CRMs are typically provided as a solution in a solvent like acetonitrile, sometimes with stabilizers added. sigmaaldrich.comsigmaaldrich.com

Molecular Mechanisms and in Vitro Pharmacological Investigations of Cannabichromevarinic Acid

Enzymatic Target Interaction Studies of Cannabichromevarinic Acid

Beyond receptor binding, cannabinoids can interact directly with enzymes, modulating their activity. Such interactions are explored through both computational (in silico) and laboratory (in vitro) methods.

Molecular docking is a computational technique used to predict how a ligand, such as CBCVA, might bind to the active site of a protein target. In the context of estrogen-receptor-positive (ER+) breast cancer research, key targets include aromatase (the enzyme responsible for estrogen synthesis) and Estrogen Receptor Alpha (ERα). nih.gov

An extensive in silico study evaluated the binding potential of 129 phytocannabinoids, including CBCVA, against these targets. The results predicted that CBCVA could interact with both aromatase and ERα. For aromatase, CBCVA had a predicted docking score of -5.2 kcal/mol and was predicted to form a hydrogen bond with the amino acid residue Arg115. nih.gov In its interaction with ERα, CBCVA showed a docking score of -7.6 kcal/mol, with predicted interactions including a hydrogen bond with Asp351 and hydrophobic interactions with Trp383. nih.govchemfaces.com

Following in silico predictions, in vitro assays are essential to confirm whether the predicted binding translates into actual modulation of enzyme activity. In a study that followed up on the molecular docking predictions, nine minor cannabinoids were selected for in vitro testing of their ability to inhibit aromatase. nih.gov

The results of these assays showed that most of the tested minor cannabinoids were weak aromatase inhibitors. nih.gov For instance, Cannabidivarin (CBDV) was found to inhibit aromatase by 12%. nih.gov While the study demonstrated the potential for minor cannabinoids to modulate enzymatic targets, the specific results for this compound's in vitro effect on aromatase or ERα activity were not explicitly detailed, thus remaining an area for future research to validate the computational predictions. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) for this compound (CBCVA) and its related analogues is crucial for understanding how specific molecular features influence their pharmacological effects. SAR studies investigate how the chemical structure of a compound, including the presence, absence, or modification of functional groups, correlates with its biological activity. For CBCVA, this analysis primarily revolves around comparing its activity with its decarboxylated form, its pentyl homologue, and synthetically modified derivatives.

Research into the anticonvulsant properties of the cannabichromene (B1668259) (CBC) series of phytocannabinoids has provided significant insights into their SAR. A pivotal study examined the anticonvulsant efficacy of CBCVA, cannabichromenic acid (CBCA), cannabichromevarin (B1234861) (CBCV), and cannabichromene (CBC) in a mouse model of Dravet syndrome, a severe form of pediatric epilepsy. acs.orgnih.gov The findings from this research are fundamental to understanding the SAR of this subclass of cannabinoids.

A key structural feature influencing activity is the presence of the carboxylic acid group on the resorcinyl moiety. The study demonstrated that both CBCVA and its pentyl analogue, CBCA, were effective at increasing the temperature threshold for seizures in the mice. acs.orgnih.gov However, cannabichromevarin (CBCV), the neutral (decarboxylated) counterpart to CBCVA, did not show significant anticonvulsant efficacy in this model. nih.gov This suggests that for this specific activity, the presence of the carboxylic acid is beneficial, a finding that contrasts with the general understanding for many cannabinoids where the neutral form is considered more active at cannabinoid receptors. mdpi.com

Another critical aspect of the SAR is the length of the alkyl side chain. CBCVA possesses a propyl side chain, whereas CBCA has a pentyl side chain. researchgate.net Despite this difference, both acidic compounds were found to be similarly effective in reducing seizures. nih.gov This indicates that, within this range, the variation in alkyl chain length from three to five carbons does not dramatically alter the anticonvulsant activity of the acidic forms.

To further probe the SAR of this series, a fluorinated derivative of CBC, 5-fluoro-CBC, was synthesized and tested. acs.orgnih.gov Fluorination is a common strategy in medicinal chemistry to potentially enhance metabolic stability and brain penetration. The study found that while 5-fluoro-CBC did show improved brain penetration compared to its parent compound CBC, it did not result in a greater anticonvulsant effect. acs.orgnih.gov This finding implies that while brain accessibility can be modified through structural changes, it does not automatically translate to enhanced efficacy for this particular pharmacological action.

The table below summarizes the comparative anticonvulsant effects observed in the key study, highlighting the structure-activity relationships.

CompoundAlkyl Side ChainCarboxylic Acid GroupAnticonvulsant Efficacy (Dravet Syndrome Model)
This compound (CBCVA) PropylPresentEffective acs.orgnih.govnih.gov
Cannabichromevarin (CBCV) PropylAbsentNot Effective acs.orgnih.gov
Cannabichromenic Acid (CBCA) PentylPresentEffective acs.orgnih.govnih.gov
Cannabichromene (CBC) PentylAbsentEffective acs.orgnih.govnih.gov

These investigations underscore the complex SAR within the cannabichromene family. The activity of CBCVA is clearly influenced by the presence of its carboxyl group, while being less sensitive to the length of its alkyl side chain when compared to its pentyl homologue.

Genetics, Breeding, and Plant Physiology Research on Cannabichromevarinic Acid

Genetic Basis of Cannabichromevarinic Acid Accumulation in Cannabis sativa Genotypes

The biosynthesis of this compound (CBCVA) is a multi-step enzymatic process rooted in the genetic framework of the Cannabis sativa plant. The creation of CBCVA is contingent on the availability of its direct precursor, cannabigerovarinic acid (CBGVA). mdpi.comresearchgate.net This precursor is formed through the condensation of divarinic acid (DA) and geranyl pyrophosphate (GPP). researchgate.netresearchgate.net The synthesis of divarinic acid, which has a propyl (C3) side chain, utilizes butanoic acid as its starter unit, in contrast to the pentyl (C5) cannabinoids that derive from olivetolic acid, which is formed using hexanoic acid. mdpi.comfrontiersin.org

The final conversion of CBGVA to CBCVA is catalyzed by an oxidocyclase enzyme, cannabichromenic acid synthase (CBCAS). researchgate.net Research indicates that cannabinoid synthase enzymes are often not selective regarding the alkyl side-chain length of their precursor. researchgate.net This means the same CBCAS enzyme can likely convert cannabigerolic acid (CBGA) into cannabichromenic acid (CBCA) and CBGVA into CBCVA. researchgate.netnih.gov

Therefore, the primary genetic determinant for CBCVA accumulation is the plant's inherent capability to produce the C3 precursor, divarinic acid, over the C5 precursor, olivetolic acid. While the genes for the primary cannabinoid synthases (THCAS, CBDAS, and CBCAS) are often colocated at a single genetic locus, the regulation of the alkyl side-chain length appears to be a distinct heritable trait, suggesting it is controlled by different genes. scu.edu.au

Table 1: Key Molecules in the Biosynthesis of this compound (CBCVA)

Molecule Abbreviation Role in Pathway
Butanoic Acid - Initial substrate for the synthesis of the C3 alkyl side chain. mdpi.com
Divarinic Acid DA The phenolic precursor that combines with GPP to form CBGVA. researchgate.net
Geranyl Pyrophosphate GPP The terpenoid precursor that combines with divarinic acid. researchgate.net
Cannabigerovarinic Acid CBGVA The central precursor cannabinoid for all C3 (varin-type) cannabinoids, including CBCVA. mdpi.comresearchgate.net
Cannabichromenic Acid Synthase CBCAS The enzyme that catalyzes the conversion of CBGVA into CBCVA. researchgate.netresearchgate.net

Chemo-phenotypic Variation and Genetic Diversity in Cannabis Cultivars

The chemical profile, or chemotype, of Cannabis sativa exhibits significant variation, and the presence of CBCVA is a key aspect of this diversity. Cannabinoids with a propyl side chain (varin-types), such as CBCVA, are generally found in lower concentrations than their pentyl (C5) counterparts in most commercial cultivars. frontiersin.org Historically, varin-type cannabinoids have been more prominently identified in landrace ecotypes originating from Asia and Africa. frontiersin.org

The stability of the alkyl side-chain length (C3 vs. C5) throughout the plant's life cycle indicates a strong genetic control over this trait. frontiersin.orgscu.edu.au This suggests that the chemotype regarding varin-type cannabinoid production is a predictable, heritable characteristic. The genetic diversity within the Cannabis genus allows for a wide spectrum of cannabinoid profiles; however, intensive breeding for high levels of THC or CBD has led to a reduction in the prevalence of minor cannabinoids like CBCVA in many modern domesticated strains. frontiersin.orgnih.gov

The study of chemo-phenotypic variation has shown that while hundreds of breeder-reported "strain" names exist, the actual chemical and genetic diversity can be grouped into a smaller number of distinct chemovars. nih.gov The potential for breeding new varieties with specific properties, such as high levels of minor cannabinoids like CBCVA, can be accelerated by identifying the specific genetic markers associated with C3 precursor production. nih.gov

Developmental Regulation of this compound Biosynthesis in Plant Tissues

The concentration of CBCVA is not static but changes based on the plant's developmental stage and the specific tissue being analyzed.

Research suggests that CBC-type cannabinoids, and by extension CBCVA, are often most abundant during the juvenile stages of the plant's life. researchgate.net One study specifically reported the isolation of CBCVA from young cannabis leaves. nih.gov The proportion of CBCVA relative to other cannabinoids tends to decline as the plant matures and enters the flowering stage. researchgate.net

Cannabinoids are synthesized and accumulate primarily within specialized secretory structures called glandular trichomes, which are found on the aerial surfaces of the plant. researchgate.netnih.gov The type and density of these trichomes vary across different plant tissues, which directly impacts the cannabinoid profile.

Specifically, the enzyme responsible for CBCVA synthesis, CBCAS, has been localized to sessile glandular trichomes. researchgate.net These sessile trichomes are particularly abundant on the surfaces of young leaves. This localization provides a clear biochemical explanation for the observation that CBCVA and its C5 counterpart, CBCA, are found in higher proportions in juvenile plant tissues and leaves compared to mature inflorescences. researchgate.net The mature flowers are typically dominated by capitate-stalked trichomes, which are the primary sites for the accumulation of THCA and CBDA. researchgate.netnih.gov

Table 2: Cannabinoid Accumulation in Different Glandular Trichome Types

Trichome Type Primary Location on Plant Associated Cannabinoid Profile
Sessile Glandular Trichomes Abundant on young leaves and vegetative tissues. researchgate.net Higher relative proportion of CBC-type cannabinoids (CBCA and CBCVA). researchgate.net

Genetic Engineering Approaches for Enhanced this compound Production in Cannabis Plants

While direct genetic engineering of Cannabis sativa for enhanced CBCVA production is still an emerging field, the principles have been established through metabolic engineering in other organisms. mdpi.comnih.gov Heterologous production systems, using hosts like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), have successfully produced propyl cannabinoids by expressing key genes from the Cannabis pathway and supplying butanoic acid as a precursor. nih.gov

Applying these strategies to the Cannabis plant itself presents several potential avenues. A primary goal would be to increase the metabolic flux towards the C3 pathway. This could involve upregulating the expression of genes responsible for converting butanoic acid into divarinic acid. Concurrently, downregulating the competing pathway that produces olivetolic acid could further boost the pool of divarinic acid available for CBGVA synthesis.

Advanced genome-editing technologies like CRISPR could be employed to precisely modify the plant's genome. For instance, the promoter regions of the CBCAS gene and the genes for divarinic acid synthesis could be edited to enhance their expression. researchgate.net Conversely, the expression of competing synthases like THCAS and CBDAS could be knocked down or knocked out to prevent the conversion of CBGVA into other varin-type cannabinoids, thereby channeling the precursor exclusively towards CBCVA production. However, significant challenges remain, particularly concerning the efficient transformation and regeneration of whole Cannabis plants from engineered cells. excli.de

Table 3: Potential Genetic Engineering Strategies for Enhanced CBCVA Production

Strategy Potential Target(s) Expected Outcome
Precursor Channeling Upregulate genes for divarinic acid synthesis; Downregulate genes for olivetolic acid synthesis. Increased pool of the specific C3 precursor, CBGVA.
Overexpression Insert additional copies of the CBCAS gene under a strong, tissue-specific promoter. nih.gov Enhanced conversion rate of CBGVA to CBCVA in target tissues like trichomes.

Future Directions and Emerging Research Avenues for Cannabichromevarinic Acid

Addressing Research Gaps in Rare Cannabinoid Characterization and Production Scale-Up

A primary obstacle in the study of rare cannabinoids like CBCVA is their minimal concentration in the Cannabis sativa plant. mbaf.landnewphaseblends.com This natural scarcity makes traditional extraction methods for obtaining substantial quantities for research and development both challenging and inefficient. baymedica.com Consequently, a significant gap exists in the comprehensive characterization of CBCVA's fundamental properties.

Future research must prioritize overcoming the hurdles of production scale-up. The inconsistency of agricultural production, influenced by factors like weather, soil quality, and cultivation practices, further complicates the ability to achieve a standardized supply of rare cannabinoids. baymedica.com Innovations in biosynthesis and other advanced manufacturing techniques are emerging as viable solutions to produce bio-identical rare cannabinoids on a commercial scale, thereby ensuring a consistent and reliable supply for extensive study. observer.com

Key Challenges in Cannabinoid Production Scale-Up

Challenge Description Potential Solution
Low Natural Abundance Rare cannabinoids like CBCVA occur in trace amounts, making extraction from plant material inefficient. baymedica.com Biosynthesis in microorganisms (e.g., yeast) and other advanced manufacturing methods. observer.com
Agricultural Variability Factors such as genetics, climate, and cultivation methods lead to inconsistent cannabinoid profiles. baymedica.com Controlled environment agriculture (CEA) and standardized cultivation protocols.
Maintaining Quality Ensuring consistent product quality and purity during large-scale production is a significant hurdle. harvestintegrated.com Implementation of robust Standard Operating Procedures (SOPs) and Good Manufacturing Practices (GMP).
Supply Chain Complexity Managing a consistent supply chain for raw materials and finished products is difficult, especially across different regulatory environments. baymedica.com Development of dependable suppliers and innovative solutions to bridge supply gaps. baymedica.com

| Financial Constraints | Access to traditional financing for scaling up cannabis-related operations can be limited. harvestintegrated.com | Securing private funding through sound business models and exploring mergers or synergies. harvestintegrated.com |

Application of Advanced '-omics' Technologies in Cannabichromevarinic Acid Studies

The suite of '-omics' technologies offers a powerful lens through which to investigate the complexities of CBCVA. These high-throughput methods can provide a holistic view of the biological systems involved in the cannabinoid's production and its effects.

Metabolomics: Often termed "cannabinomics" in this context, metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net This approach is ideal for deconvoluting the complex chemical profile of Cannabis sativa. frontiersin.org For CBCVA, metabolomics can be applied to map the metabolomes of different cannabis varieties, optimize cultivation practices for higher yields, and monitor the metabolism of genetically engineered microorganisms designed for cannabinoid biosynthesis. researchgate.netfrontiersin.org

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell or organism. Transcriptome analysis of Cannabis sativa, particularly of the glandular trichomes where cannabinoids are synthesized, can reveal the genes and regulatory networks responsible for CBCVA production. nih.gov By identifying differentially expressed genes, researchers can pinpoint key enzymes and pathways, offering targets for genetic engineering to enhance CBCVA yields. nih.govbiorxiv.org

Proteomics: As the study of the complete set of proteins, proteomics provides a direct look at the functional molecules driving cellular processes. mq.edu.au In cannabis research, proteomics is still a developing field but holds the potential to elucidate the enzymatic machinery of cannabinoid biosynthesis. doaj.org Identifying and characterizing the specific synthases and other proteins involved in the CBCVA pathway is a critical step toward understanding and manipulating its production. doaj.orgnih.gov

Development of Novel Synthetic Routes and Advanced Biocatalytic Innovations for this compound

Given the low natural yield of CBCVA, chemical synthesis and biocatalysis are critical areas for future research and development. The complex chemical structure of cannabinoids makes traditional organic synthesis challenging and often inefficient. mdpi.com

Synthetic biology presents a promising alternative, offering pathways to produce rare cannabinoids in engineered microorganisms like yeast (Saccharomyces cerevisiae) or bacteria. mdpi.comnih.gov This approach involves transferring the genetic blueprint for the cannabinoid biosynthetic pathway from the cannabis plant into a microbial host. oup.com These engineered microbes can then produce specific cannabinoids, including CBCVA, from simple sugars in a controlled and scalable fermentation process. oup.com

Biocatalysis, which uses isolated enzymes to perform specific chemical transformations, is another powerful tool. pharmtech.comcannabissciencetech.com Enzymes like cannabichromenic acid synthase (CBCAS) can be produced in microorganisms and used in bioreactors to convert precursor molecules, such as Cannabigerovarinic Acid (CBGVA), into CBCVA. pharmtech.com This method allows for the production of pharmaceutically pure compounds, independent of agricultural constraints. cannabissciencetech.com Future research will focus on discovering novel enzymes and optimizing these biocatalytic systems to improve efficiency and yield, potentially leading to the creation of new-to-nature cannabinoid analogues with unique properties. frontiersin.org

Elucidating Underexplored Molecular Targets and Mechanisms of Action of this compound

The pharmacological profile of CBCVA is largely uncharted territory. mbaf.land Current knowledge is minimal, with most assumptions being extrapolated from its relationship to Cannabichromene (B1668259) (CBC) and its decarboxylated form, Cannabichromevarin (B1234861) (CBCV). mbaf.landvaping360.com

Initial hypotheses suggest that CBCVA may possess anticonvulsant properties. vaping360.com Research into related varin cannabinoids, such as CBGVA and CBDVA, has shown that they can inhibit T-type calcium channels and GPR55 receptors, pointing to potential molecular targets for CBCVA. vaping360.comnih.gov The neutral form, CBCV, is known to interact with transient receptor potential (TRP) channels, including TRPA1 and TRPV1, which are implicated in pain signaling. newphaseblends.com

A crucial future direction is the systematic screening of CBCVA against a wide array of biological targets. This includes not only the canonical cannabinoid receptors (CB1 and CB2) but also other GPCRs, ion channels, and enzymes that constitute the broader endocannabinoid system. newphaseblends.comelev8presents.com Elucidating these interactions is fundamental to understanding the compound's mechanism of action and unlocking its therapeutic potential for conditions such as epilepsy or chronic pain. newphaseblends.com

Standardizing Analytical Procedures for Comprehensive Phytocannabinoid Profiling including this compound

The advancement of research into CBCVA and other rare cannabinoids is contingent upon the development of robust, reliable, and standardized analytical methods. nih.govresearchgate.net Accurate quantification and comprehensive profiling of phytocannabinoids are essential for everything from quality control in production to associating specific compounds with therapeutic effects. nih.gov

Currently, High-Performance Liquid Chromatography (HPLC) is the preferred technique for cannabinoid analysis because it can accurately measure acidic cannabinoids like CBCVA in their native form without the thermal degradation that can occur with Gas Chromatography (GC). nih.govmdpi.com However, a lack of standardized procedures for sample preparation and analysis, along with a scarcity of certified reference materials for rare cannabinoids, presents a significant challenge. mdpi.comunodc.org

Future efforts must focus on validating analytical methods according to internationally recognized guidelines. nih.gov This includes establishing clear parameters for specificity, accuracy, precision, and linearity. nih.gov Developing comprehensive methods that can accurately profile a wide range of phytocannabinoids, including CBCVA, in various matrices is critical for ensuring product consistency and advancing the cannabis-based pharmaceutical industry. nih.govrealmofcaring.orgtruelabscannabis.com

Comparison of Common Analytical Techniques for Cannabinoid Profiling

Q & A

Q. How is cannabichromevarinic acid (CBCVA) structurally distinguished from other cannabinoid acids?

CBCVA is differentiated via spectroscopic techniques such as 1^1H NMR and 13^13C NMR. Key spectral markers include δ 6.72 (d, J = 10.0 Hz, 1H) and δ 175.89 (carbonyl group) in 13^13C NMR, alongside its molecular formula (C20_{20}H26_{26}O4_4) confirmed by HRESIMS (m/z 331.1913 [M+H]+^+) . Its propyl side chain distinguishes it from pentyl-chain homologs like cannabichromenic acid (CBCA) .

Q. What experimental methodologies are used to isolate CBCVA from Cannabis sativa?

CBCVA is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) from Cannabis extracts. Preheating/ultrasound-assisted extraction (method 3 in one study) has been shown to preserve CBCVA’s benzopyranic structure, unlike other methods that may degrade acidic cannabinoids . Solubility in non-polar organic solvents (e.g., chloroform) aids purification .

Q. What preliminary pharmacological activities have been reported for CBCVA?

Initial studies suggest CBCVA exhibits anti-inflammatory, antioxidant, and neuroprotective properties. It reduces oxidative stress markers in cellular models and modulates immune responses, though mechanistic details remain understudied .

Advanced Research Questions

Q. How can researchers address variability in CBCVA yield across extraction protocols?

Variability arises from differences in extraction kinetics and degradation sensitivity. Method optimization should include:

  • Temperature control : Avoid decarboxylation by limiting heat exposure.
  • Solvent selection : Use non-polar solvents (e.g., chloroform) for stability.
  • Validation : Quantify CBCVA via LC-MS/MS and compare against reference standards (e.g., phyproof® Reference Substance PHL10047) .

Q. What experimental designs are appropriate for evaluating CBCVA’s anti-proliferative effects?

A robust design includes:

  • Cell lines : Use cancer models (e.g., breast, colon) with documented cannabinoid sensitivity.
  • Dosage gradients : Test 0.1–50 μM ranges to establish dose-response curves.
  • Controls : Include CBCVA’s neutral counterpart (CBCV) and positive controls (e.g., THCA).
  • Assays : MTT for viability, flow cytometry for apoptosis, and RNA-seq to identify pathways .

Q. How do contradictory data on CBCVA’s solubility and stability impact formulation studies?

While CBCVA is lipophilic, its instability in aqueous environments complicates drug delivery. Researchers should:

  • Use encapsulation : Lipid nanoparticles or cyclodextrins enhance bioavailability.
  • Monitor degradation : Track CBCVA-to-CBCV conversion via UV-Vis or HPLC under varying pH/temperature .

Q. What analytical strategies resolve co-elution issues in CBCVA quantification?

Co-elution with structurally similar acids (e.g., THCVA) can be mitigated by:

  • High-resolution MS : Employ Q-TOF or Orbitrap platforms for accurate mass differentiation.
  • Derivatization : Use trimethylsilyl (TMS) reagents to enhance chromatographic separation .

Q. How can in vitro findings for CBCVA be translated to in vivo models?

Translation requires:

  • Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite formation (e.g., CBCV) in rodent models.
  • Disease models : Use inflammation-induced (e.g., collagenase mouse model) or neurodegenerative (e.g., Aβ-injected rats) systems .

Methodological Challenges and Solutions

Q. What protocols validate CBCVA’s immunomodulatory effects without confounding variables?

  • Immune cell assays : Use LPS-stimulated macrophages to measure cytokine (IL-6, TNF-α) suppression via ELISA.
  • Specificity controls : Compare CBCVA with non-cannabinoid antioxidants (e.g., ascorbic acid) to isolate immunomodulatory pathways .

Q. How should researchers standardize CBCVA’s optical activity measurements?

CBCVA’s optical activity ([α]D_D = +4.8° in chloroform) requires:

  • Polarimetry calibration : Use sucrose standards for instrument verification.
  • Sample purity : Ensure >95% purity via HPLC to avoid chiral interference .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in CBCVA’s reported bioactivity across studies?

Discrepancies may stem from:

  • Extract complexity : Use single-compartment assays (e.g., recombinant receptor systems) over crude extracts.
  • Species-specific responses : Test across multiple cell lines or animal species .

Q. What statistical approaches are recommended for CBCVA’s dose-response studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50_{50}/IC50_{50} determination.
  • ANOVA with post-hoc tests : Compare means across dosage groups, adjusting for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.